molecular formula C10H20N2O2 B13534102 2-(2-Morpholinoethyl)morpholine

2-(2-Morpholinoethyl)morpholine

Cat. No.: B13534102
M. Wt: 200.28 g/mol
InChI Key: WBGIPCGGYWVRMP-UHFFFAOYSA-N
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Description

2-(2-Morpholinoethyl)morpholine is an organic compound that features a morpholine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Morpholinoethyl)morpholine typically involves the reaction of morpholine with ethyl acrylate through a Michael addition reaction. The reaction is carried out in the presence of a catalyst such as ferric chloride (FeCl3) in an aqueous medium. The resulting product is then subjected to further reactions to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound can be achieved through the dehydration of diethanolamine with concentrated sulfuric acid. Alternatively, it can be synthesized from bis(2-chloroethyl)ether in a reaction with ammonia, which also produces ammonium chloride as a byproduct .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Morpholinoethyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine N-oxide, while substitution reactions can produce a variety of substituted morpholine derivatives.

Scientific Research Applications

2-(2-Morpholinoethyl)morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Morpholinoethyl)morpholine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it can act as an inhibitor of enzymes such as monoamine oxidase, thereby affecting neurotransmitter levels in the brain. The compound’s effects are mediated through its binding to the active site of the enzyme, leading to inhibition of its activity .

Comparison with Similar Compounds

    Morpholine: A simpler analog that lacks the additional ethyl group.

    Piperidine: Another six-membered ring compound with similar properties but different reactivity due to the absence of an oxygen atom in the ring.

    Pyrrolidine: A five-membered ring analog with different steric and electronic properties.

Uniqueness: 2-(2-Morpholinoethyl)morpholine is unique due to its dual morpholine ring structure, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific reactivity and stability are required .

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

2-(2-morpholin-4-ylethyl)morpholine

InChI

InChI=1S/C10H20N2O2/c1(10-9-11-2-6-14-10)3-12-4-7-13-8-5-12/h10-11H,1-9H2

InChI Key

WBGIPCGGYWVRMP-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)CCN2CCOCC2

Origin of Product

United States

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